
CGP 54626A (free base)
Overview
Description
CGP 54626A (free base) is a potent and selective orthosteric antagonist of the γ-aminobutyric acid type B (GABAB) receptor, a heterodimeric G-protein-coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. It binds specifically to the Venus flytrap (VFT) domain of the GABAB1 subunit, demonstrating high affinity and selectivity in pharmacological studies . Radioligand binding assays using [³H]-CGP 54626A have revealed a dissociation constant (KD) of 4.25 ± 0.45 nM and a maximum binding capacity (Bmax) of 4.79 ± 1.38 pmol·mg⁻¹ protein, indicating robust interaction with native and recombinant GABAB receptors .
CGP 54626A is widely utilized in fluorescence-based antagonist binding assays and autoradiography to study receptor distribution and dynamics . Chronic administration of GABAB antagonists like CGP 36742 and CGP 51176 increases [³H]-CGP 54626A binding density in the hippocampus, suggesting upregulation of GABAB receptors during prolonged treatment . Notably, its binding is developmentally regulated, showing higher potency in immature rat brains compared to adults .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .
Chemical Reactions Analysis
Types of Reactions
CGP 54626A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in CGP 54626A.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of CGP 54626A
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : CGP 54626A functions as a selective antagonist of the GABAB receptor. By inhibiting these receptors, it can alter the effects of GABA, the primary inhibitory neurotransmitter in the brain .
- Binding Affinity : The compound demonstrates a high binding affinity for GABAB receptors, making it a valuable tool for studying receptor dynamics and pharmacological interventions .
Scientific Research Applications
- Neuroscience Research :
- Pharmacological Studies :
- Pain Management :
- Case Studies :
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Neuroscience Research | Investigating GABAB receptor roles | Altered neural circuitry observed |
Pharmacological Studies | Standard for drug development | Efficacy evaluation of new compounds |
Pain Management | Effects on pain pathways | Reduction in chronic pain symptoms |
Anxiety Disorders | Behavioral studies in animal models | Anxiolytic effects noted |
Insights from Case Studies
Case studies utilizing CGP 54626A have demonstrated its efficacy in various experimental settings:
- Anxiety Reduction : In a controlled study involving rodent models, administration of CGP 54626A resulted in decreased anxiety-like behaviors when compared to control groups. This suggests that GABAB receptor antagonism may provide therapeutic benefits for anxiety disorders .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of CGP 54626A against excitotoxicity, indicating its potential use in conditions characterized by excessive neuronal activation .
Mechanism of Action
CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .
Comparison with Similar Compounds
Pharmacological Profiles of GABAB Antagonists
The table below compares key pharmacological parameters of CGP 54626A with structurally and functionally related GABAB antagonists:
Structural and Functional Insights
- Receptor Isoform Specificity : Unlike CGP 54626A, which binds to full-length GABAB(1a)/GABAB(2) heterodimers, the splice variant GABAB(1e) (lacking transmembrane domains) fails to bind CGP 54626A, highlighting its dependence on intact receptor architecture .
- Developmental Differences : CGP 54626A exhibits stronger inhibition of GABA binding in postnatal day 7 rat thalamus and neocortex compared to adults, suggesting age-dependent receptor modifications .
- Assay Compatibility : CGP 54626A produces reliable signals in both fluorescence-based and radioligand binding assays, whereas phaclofen and saclofen show weak or inconsistent activity in high-throughput screens .
Clinical and Preclinical Relevance
- Antidepressant Potential: Chronic treatment with CGP 36742 and CGP 51176 enhances [³H]-CGP 54626A binding density in rodent hippocampi, correlating with antidepressant-like effects in forced swim tests .
Biological Activity
CGP 54626A, a selective antagonist of the GABAB receptor, has garnered significant interest in pharmacological research due to its unique biological activity. This article provides an overview of its characteristics, mechanisms of action, and relevant research findings.
CGP 54626A is characterized by its ability to selectively inhibit GABAB receptors, which are G-protein coupled receptors that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound's chemical structure is defined as:
- Chemical Name: [S-(R,R)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid
- Molecular Formula: C₁₈H₂₈Cl₂N₃O₃P
The biological activity of CGP 54626A is primarily measured through its inhibition potency, with an IC50 value reported at approximately 4 nM . This high affinity makes it a valuable tool for studying the role of GABAB receptors in various physiological processes.
Binding Affinity
Research has demonstrated that CGP 54626A exhibits potent antagonistic effects on GABAB receptors. The binding assays conducted using radiolabeled ligands have shown that CGP 54626A can effectively displace agonists like baclofen and GABA from their binding sites on the receptor .
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate neuronal excitability and synaptic transmission. For instance, CGP 54626A has been shown to inhibit the activation of potassium channels mediated by GABAB receptors, thereby affecting neuronal firing rates .
In Vivo Studies
In vivo experiments have indicated that CGP 54626A can influence behaviors associated with anxiety and depression. For example, its administration in animal models has resulted in alterations in locomotor activity and anxiety-like behaviors, suggesting a potential therapeutic application in mood disorders .
Case Study: Modulation of CXCR4 Receptor Activity
A notable study explored the interaction between GABAB receptor antagonists like CGP 54626A and the chemokine receptor CXCR4. It was found that CGP 54626A could inhibit CXCL12-induced migration of cancer cells, indicating a possible role in cancer therapy by modulating immune responses . This finding opens avenues for further research into dual-target therapies involving GABAergic modulation.
Table 1: Biological Activity Summary of CGP 54626A
Parameter | Value |
---|---|
IC50 (GABAB receptor) | 4 nM |
Molecular Weight | 392.33 g/mol |
Purity | ≥96% |
Chemical Structure | Chemical Structure |
Table 2: Comparative Binding Affinities of GABAB Antagonists
Compound | IC50 (nM) |
---|---|
CGP 54626A | 4 |
CGP 55845 | 10 |
Baclofen | 1000 |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the binding affinity of CGP 54626A to GABAB receptors?
- Methodological Answer : Use saturation analysis with radiolabeled [³H]-CGP 54626A at concentrations ranging from 0.3 to 50 nM, incubated for 45 minutes at 25°C. Include competition binding assays with unlabeled ligands (e.g., GABA at 1 μM) to define non-specific binding. Perform triplicate measurements and validate results using filtration over GF/B filters with liquid scintillation counting . Ensure mammalian expression systems are used for human receptor studies to avoid species-specific discrepancies .
Q. What controls are critical for validating CGP 54626A binding assays in receptor studies?
- Methodological Answer : Include negative controls with excess unlabeled GABA (1 μM) to quantify non-specific binding. Use positive controls with validated constructs (e.g., rat GABAB(1a)) known to bind CGP 54626A. Verify expression levels via epitope tagging and Western blotting, especially for truncated or secreted receptor variants .
Q. How can autoradiography be applied to study CGP 54626A binding in specific brain regions?
- Methodological Answer : Use frozen brain sections incubated with [³H]-CGP 54626A (2 nM) and quantify regional binding via autoradiography. Define non-specific binding with 1 μM GABA. Analyze data as a percentage of control binding in regions like the thalamus, cortex, and hippocampus. Ensure autoradiographic exposure times are standardized across experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in CGP 54626A binding affinity observed between insect and mammalian expression systems?
- Methodological Answer : Conduct parallel experiments using human GABAB(1a) constructs in mammalian cells (e.g., HEK293) and insect cells (e.g., Sf9). Compare binding kinetics under identical ligand concentrations and incubation conditions. Note that the extracellular domain (ECD) of human GABAB(1a) may lack binding capacity in insect systems, necessitating species-matched validation .
Q. What methodological adjustments are needed to account for developmental changes in GABAB receptor binding with CGP 54626A?
- Methodological Answer : In postnatal studies, use age-stratified models (e.g., postnatal day 7 vs. adult rats). Perform saturation analyses to distinguish changes in binding site density (Bmax) versus affinity (Kd). For example, thalamic binding peaks at postnatal day 14 and declines by adulthood, requiring age-specific normalization in data interpretation .
Q. How should researchers address contradictory findings in CGP 54626A binding between truncated and full-length receptor constructs?
- Methodological Answer : Validate truncated constructs (e.g., GABAB(1e)) via immunoprecipitation and ligand blots to confirm proper folding. Compare binding results with full-length receptors in the same expression system. Discrepancies may arise from incomplete ECD folding or secretion of truncated variants, necessitating cellular localization assays .
Q. What strategies can mitigate false-negative results in CGP 54626A binding studies (e.g., lack of effect in pharmacological modulation experiments)?
- Methodological Answer : Confirm ligand stability and receptor integrity via positive controls (e.g., GTP-γ-S for G-protein coupling). Use higher ligand concentrations (up to 50 nM) in saturation assays to detect low-affinity sites. For negative results (e.g., no change with safranal treatment), validate receptor functionality via alternative ligands like [³H]-flunitrazepam .
Q. How can cross-species variations in CGP 54626A binding be systematically analyzed?
- Methodological Answer : Perform comparative binding assays using human, rat, and mouse GABAB(1a) constructs. Focus on ECD sequence alignment to identify critical residues for ligand interaction. Use site-directed mutagenesis to test hypotheses about species-specific binding differences .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing CGP 54626A binding data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., one-site vs. two-site binding models) to saturation curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report standard deviations from triplicate measurements and normalize binding data to protein concentration or receptor expression levels .
Q. How should researchers integrate contradictory CGP 54626A binding data into a unified model of receptor pharmacology?
- Methodological Answer : Conduct meta-analyses of published Kd and Bmax values, stratifying by species, receptor subtype, and expression system. Use computational modeling (e.g., molecular docking) to predict ligand-receptor interactions. Highlight methodological variables (e.g., incubation time, radioligand batch) as potential confounders .
Properties
Molecular Formula |
C18H28Cl2NO3P |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 |
InChI Key |
JGGVBBYJRQOPPA-BBRMVZONSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding) 3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid CGP 54626 CGP-54626 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.